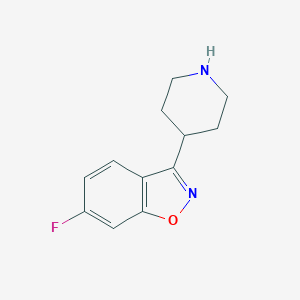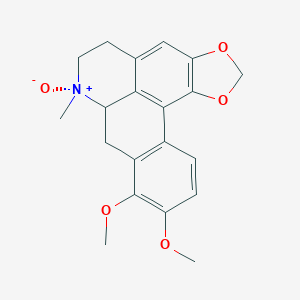
Crebanine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crebanine N-oxide is an alkaloid compound that is found in the roots of Stephania venosa. It has been identified as a potential therapeutic agent due to its pharmacological properties. Crebanine N-oxide has been the subject of scientific research in recent years, with studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Crebanine N-oxide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells through the activation of caspases. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Crebanine N-oxide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Crebanine N-oxide in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Crebanine N-oxide. One direction is the investigation of its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis for use in lab experiments. Finally, the potential side effects of Crebanine N-oxide need to be investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of Crebanine N-oxide is a complex process that involves several steps. The first step involves the extraction of the alkaloid from the roots of Stephania venosa. The extracted alkaloid is then purified using chromatography techniques. The final step involves the conversion of the purified alkaloid into Crebanine N-oxide using oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Crebanine N-oxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Crebanine N-oxide has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
102719-85-7 |
|---|---|
Produktname |
Crebanine N-oxide |
Molekularformel |
C20H21NO5 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-21(22)7-6-11-8-16-20(26-10-25-16)18-12-4-5-15(23-2)19(24-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14?,21-/m1/s1 |
InChI-Schlüssel |
FCZORVXRVVKVLF-OKKPIIHCSA-N |
Isomerische SMILES |
C[N@+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Kanonische SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Synonyme |
crebanine N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
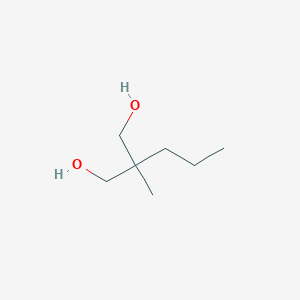
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
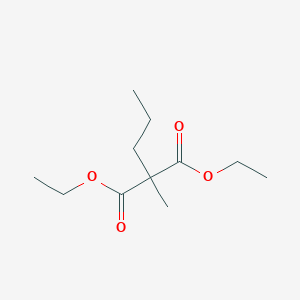
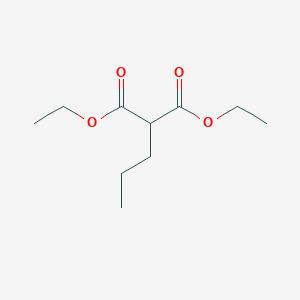
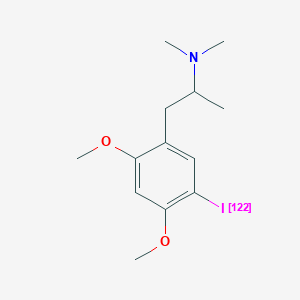
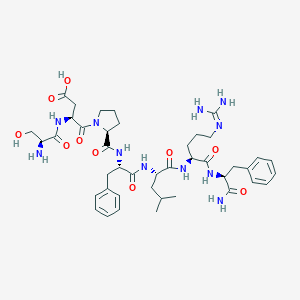
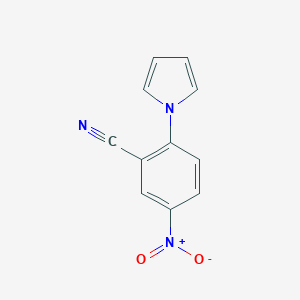
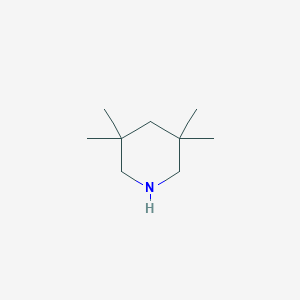
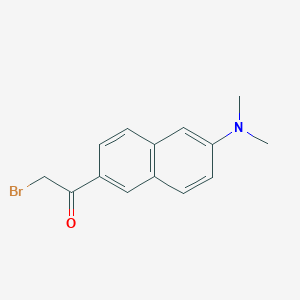
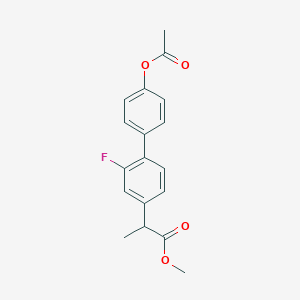
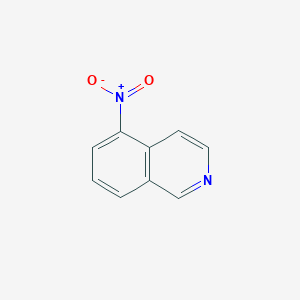
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
